molecular formula C19H20N2O5S B2636092 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034564-81-1

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2636092
CAS RN: 2034564-81-1
M. Wt: 388.44
InChI Key: IEXKNMQUMDJIDF-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

  • Cancer Research : Compounds similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide have been explored for their potential in cancer therapy. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a related molecule, has shown promise as a small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor, which can antagonize tumor growth in animal models of cancer. This type of research is significant in developing new cancer therapeutics, especially for targeting specific pathways like HIF-1 that are crucial in tumor growth and survival (Mun et al., 2012).

  • Antibacterial Properties : Some derivatives of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide have been studied for their antibacterial properties. For example, certain N-substituted sulfonamides bearing a benzodioxane moiety have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

  • Inhibition of Enzymes and Biological Pathways : These compounds have been investigated for their ability to inhibit various biological pathways and enzymes. For instance, some derivatives have shown inhibitory effects on enzymes like kynurenine 3-hydroxylase, which is significant for exploring new treatments for conditions related to this enzyme's activity (Röver et al., 1997).

  • Photodynamic Therapy for Cancer : Certain derivatives have been explored for their role in photodynamic therapy for cancer treatment. For example, zinc phthalocyanine derivatives substituted with sulfonamide groups have shown high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

  • Other Therapeutic Applications : Additional research has been conducted to explore the potential of these compounds in various therapeutic areas, including anti-inflammatory, analgesic, antioxidant, and antiviral activities (Küçükgüzel et al., 2013).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13-8-9-16(10-14(13)2)27(24,25)20-17(15-6-4-3-5-7-15)11-21-18(22)12-26-19(21)23/h3-10,17,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXKNMQUMDJIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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